

Comparing the efficacy of "Methyl 4-(1H-pyrazol-5-yl)benzoate" derivatives

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Compound of Interest	
Compound Name:	Methyl 4-(1H-pyrazol-5-yl)benzoate
Cat. No.:	B063985

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A Comparative Guide to the Efficacy of **Methyl 4-(1H-pyrazol-5-yl)benzoate** Derivatives

For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of various derivatives of **Methyl 4-(1H-pyrazol-5-yl)benzoate**, a key intermediate in the synthesis of bioactive molecules.^[1] The following sections present quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways to facilitate an objective comparison of these compounds' performance.

Quantitative Efficacy Data

The biological activity of **Methyl 4-(1H-pyrazol-5-yl)benzoate** and its derivatives spans a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.^{[2][3][4]} The following tables summarize the in vitro efficacy of selected derivatives against various biological targets.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
3i	4,4'- (Arylmethylene)b is(1H-pyrazol-5- ol)	RKO (colorectal)	9.9 ± 1.1	[5]
5a	N-((1,3-diphenyl- 1H-pyrazol-4- yl)methyl)aniline	MCF-7 (breast)	1.88 ± 0.11	[6]
B16-F10 (melanoma)	2.12 ± 0.15	[6]		
18h	Pyrazoline-linked 4- methylsulfonylph enyl	HL-60 (leukemia)	Not specified	[7]
MCF-7 (breast)	Not specified	[7]		
MDA-MB-231 (breast)	Not specified	[7]		
6b	Diphenyl pyrazole– chalcone	HNO-97 (oral)	10	[8]
6d	Diphenyl pyrazole– chalcone	HNO-97 (oral)	10.56	[8]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound ID	Derivative Class	Target Kinase	IC50 (μM)	Reference
5a	N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline	CDK2/cyclin E	0.98 ± 0.06	[6]
18g	Pyrazoline-linked 4-methylsulfonylphenyl	HER2	0.496	[7]
18h	Pyrazoline-linked 4-methylsulfonylphenyl	HER2	0.253	[7]
EGFR	0.574	[7]		
14f	5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine	mPGES-1	~0.036	[9]

Table 3: Anti-inflammatory and Antioxidant Activity

Compound ID	Derivative Class	Assay	IC50 (μM)	Reference
3i	4,4'-((Arylmethylene)bis(1H-pyrazol-5-ol))	DPPH radical scavenging	6.2 ± 0.6	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the antiproliferative activity of the compounds against cancer cell lines.

- Cell Seeding: Cancer cells (e.g., MCF-7, B16-F10) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- Formazan Solubilization: The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

Kinase Inhibition Assay

This protocol details the method for determining the inhibitory activity of compounds against specific kinases.

- Reaction Mixture Preparation: A reaction mixture containing the target kinase (e.g., CDK2/cyclin E), a substrate peptide, and ATP in a reaction buffer is prepared.
- Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
- Incubation: The mixture is incubated at 30°C for a specified period (e.g., 30 minutes) to allow the kinase reaction to proceed.
- Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining in the solution.

- IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[6]

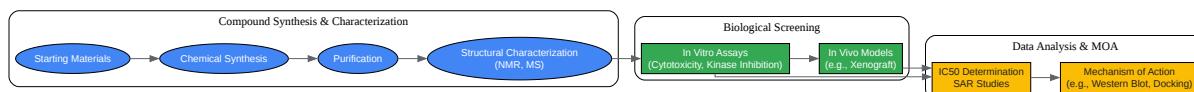
DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of the compounds.

- Sample Preparation: Different concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol).
- Reaction Initiation: A freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent is added to the compound solutions.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
- Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
- IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.[5]

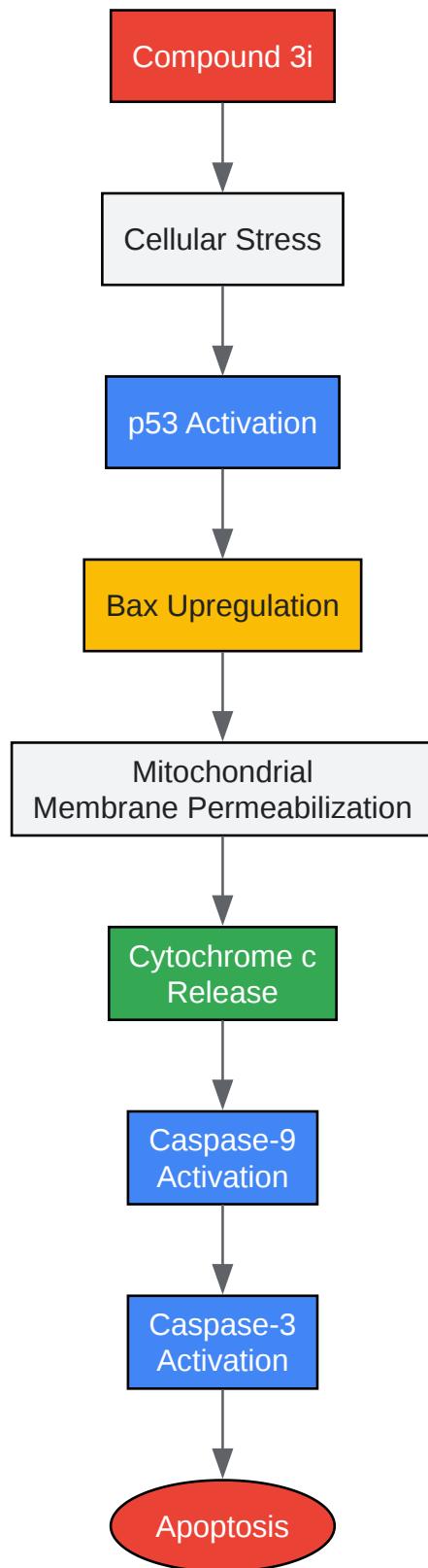
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.



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Caption: A generalized workflow for the development and evaluation of novel pyrazole derivatives.



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Caption: The p53-mediated apoptosis pathway induced by a cytotoxic pyrazole derivative.[5]

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